molecular formula C8H7F5O2 B2477825 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2413885-06-8

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2477825
CAS No.: 2413885-06-8
M. Wt: 230.134
InChI Key: XWWHFJZSOZYDKF-UHFFFAOYSA-N
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Description

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated organic compound with a unique bicyclic structure.

Preparation Methods

The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases and fluorinating agents .

Chemical Reactions Analysis

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Compared to other fluorinated bicyclic compounds, 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the pentafluoroethyl group. Similar compounds include:

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5O2/c9-7(10,8(11,12)13)6-1-5(2-6,3-6)4(14)15/h1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWHFJZSOZYDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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